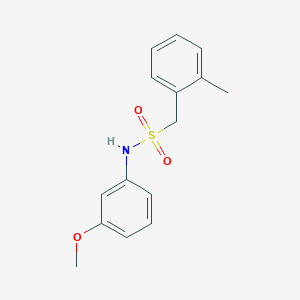
1-(3-fluorobenzoyl)-N-isopropyl-4-piperidinecarboxamide
説明
1-(3-fluorobenzoyl)-N-isopropyl-4-piperidinecarboxamide, also known as FUB-PB22, is a synthetic cannabinoid that belongs to the family of indole-based cannabinoids. FUB-PB22 is a potent agonist of the cannabinoid receptors, which are part of the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating various physiological processes, such as appetite, pain perception, mood, and immune response. FUB-PB22 has gained significant attention in the scientific community due to its potential therapeutic applications and its abuse potential.
作用機序
1-(3-fluorobenzoyl)-N-isopropyl-4-piperidinecarboxamide exerts its effects by binding to the cannabinoid receptors CB1 and CB2, which are located in the central and peripheral nervous system, respectively. The activation of these receptors leads to the modulation of various signaling pathways, resulting in the modulation of physiological processes, such as pain perception, appetite, mood, and immune response.
Biochemical and Physiological Effects:
1-(3-fluorobenzoyl)-N-isopropyl-4-piperidinecarboxamide has been found to induce various biochemical and physiological effects in the body. 1-(3-fluorobenzoyl)-N-isopropyl-4-piperidinecarboxamide has been found to increase the release of dopamine and serotonin, which are neurotransmitters that play a crucial role in regulating mood and behavior. 1-(3-fluorobenzoyl)-N-isopropyl-4-piperidinecarboxamide has also been found to decrease the release of glutamate, which is a neurotransmitter that plays a crucial role in pain perception. Additionally, 1-(3-fluorobenzoyl)-N-isopropyl-4-piperidinecarboxamide has been found to modulate the activity of various ion channels and receptors, which are involved in the regulation of various physiological processes.
実験室実験の利点と制限
1-(3-fluorobenzoyl)-N-isopropyl-4-piperidinecarboxamide has several advantages for lab experiments, such as its high potency and selectivity for the cannabinoid receptors. 1-(3-fluorobenzoyl)-N-isopropyl-4-piperidinecarboxamide can be used as a tool for studying the endocannabinoid system and its role in various physiological processes. However, 1-(3-fluorobenzoyl)-N-isopropyl-4-piperidinecarboxamide also has several limitations, such as its potential for abuse and its lack of specificity for the cannabinoid receptors. 1-(3-fluorobenzoyl)-N-isopropyl-4-piperidinecarboxamide can also cause adverse effects, such as tachycardia, hypertension, and seizures.
将来の方向性
There are several future directions for the research on 1-(3-fluorobenzoyl)-N-isopropyl-4-piperidinecarboxamide. One direction is to investigate the potential therapeutic applications of 1-(3-fluorobenzoyl)-N-isopropyl-4-piperidinecarboxamide in various fields, such as neurology, oncology, and psychiatry. Another direction is to investigate the mechanism of action of 1-(3-fluorobenzoyl)-N-isopropyl-4-piperidinecarboxamide and its effects on various signaling pathways and physiological processes. Additionally, future research can focus on the development of novel synthetic cannabinoids with improved selectivity and safety profiles.
科学的研究の応用
1-(3-fluorobenzoyl)-N-isopropyl-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various fields, such as neurology, oncology, and psychiatry. 1-(3-fluorobenzoyl)-N-isopropyl-4-piperidinecarboxamide has been found to possess potent analgesic properties and has been investigated for its potential use as a painkiller. 1-(3-fluorobenzoyl)-N-isopropyl-4-piperidinecarboxamide has also been studied for its potential anti-tumor effects, as it has been found to induce apoptosis in cancer cells. Additionally, 1-(3-fluorobenzoyl)-N-isopropyl-4-piperidinecarboxamide has been investigated for its anxiolytic and antidepressant effects.
特性
IUPAC Name |
1-(3-fluorobenzoyl)-N-propan-2-ylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O2/c1-11(2)18-15(20)12-6-8-19(9-7-12)16(21)13-4-3-5-14(17)10-13/h3-5,10-12H,6-9H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQQPVPMOYEIHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-fluorophenyl)carbonyl]-N-(propan-2-yl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{[(2-carboxyphenyl)(methyl)amino]sulfonyl}-2-hydroxybenzoic acid](/img/structure/B4760466.png)
![N-(5-methyl-1,3-thiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B4760468.png)


![methyl 4-{[(5-chloro-2-methylphenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B4760496.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dimethylbenzene)](/img/structure/B4760501.png)
![3-isopropyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4760509.png)
![N,N-diethyl-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide](/img/structure/B4760511.png)

![1-(2-furyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B4760520.png)
![2-(3,4-dimethylphenyl)-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-6-methyl-4-quinolinecarboxamide](/img/structure/B4760525.png)
![2-[(2,4-dichlorobenzyl)oxy]-5-methylbenzaldehyde](/img/structure/B4760531.png)
![2-[5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4760537.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4760550.png)